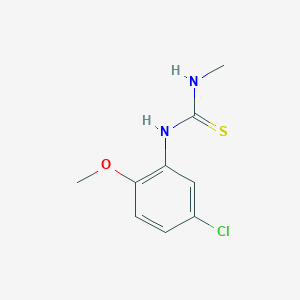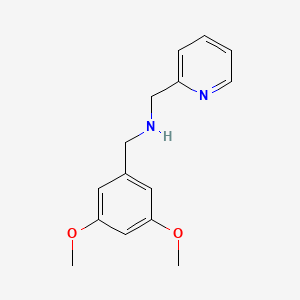
3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one, also known as FMeOx, is a synthetic compound that belongs to the class of flavonoids. It is a yellow crystalline powder with a molecular formula of C19H15FO4. FMeOx has gained significant attention in recent years due to its potential therapeutic applications.
作用機序
The mechanism of action of 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one is not fully understood. However, studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound may also modulate signaling pathways involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This compound has also been shown to inhibit the activity of pro-inflammatory cytokines and chemokines. In animal models, this compound has been found to reduce tumor growth and improve survival rates.
実験室実験の利点と制限
3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has been found to be stable under various conditions and has a long shelf life. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its properties are not fully understood. Further research is needed to determine its toxicity, pharmacokinetics, and pharmacodynamics.
将来の方向性
There are several future directions for the research on 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one. First, further studies are needed to determine the optimal dosage and administration route for this compound in the treatment of cancer and inflammatory diseases. Second, the toxicity of this compound needs to be evaluated in animal models. Third, the pharmacokinetics and pharmacodynamics of this compound need to be studied to determine its efficacy in humans. Fourth, the potential of this compound as a lead compound for the development of new drugs needs to be explored.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its mechanism of action is not fully understood, but it has been found to have anti-inflammatory, antioxidant, and anticancer properties. This compound has several advantages for lab experiments, but its limitations need to be addressed. Further research is needed to determine its toxicity, pharmacokinetics, and pharmacodynamics. The potential of this compound as a lead compound for the development of new drugs needs to be explored.
合成法
3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-fluorophenol and 7-methoxy-2-methyl-4H-chromen-4-one in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions to obtain the final product, this compound. The purity and yield of this compound can be enhanced by optimizing the reaction conditions.
科学的研究の応用
3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and colitis. This compound has potential therapeutic applications in the treatment of cancer and inflammatory diseases.
特性
IUPAC Name |
3-(4-fluorophenoxy)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO4/c1-10-17(22-12-5-3-11(18)4-6-12)16(19)14-8-7-13(20-2)9-15(14)21-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTPYFAYKNYFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B5809286.png)





![2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol](/img/structure/B5809334.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5809354.png)


![N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)